molecular formula C23H26N2O4S B306589 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B306589
M. Wt: 426.5 g/mol
InChI Key: QSSALCBNGKPIME-IRZHRRCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DABO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DABO belongs to the class of thiazolidinone derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of HIV viruses. This compound binds to the active site of the enzyme and prevents the conversion of viral RNA into DNA, thus inhibiting viral replication. The anti-tumor activity of this compound is attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to modulate the expression of several genes involved in the immune response and inflammation. This compound has also been shown to improve glucose metabolism and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-viral activity, which makes it a promising candidate for the development of new anti-HIV drugs. This compound also has a low toxicity profile, which is an important consideration for drug development. However, the synthesis of this compound is complex and requires several steps, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the areas of interest is the development of this compound derivatives with improved anti-viral activity and reduced toxicity. Another area of research is the investigation of the anti-tumor and anti-inflammatory properties of this compound and its derivatives. The potential use of this compound as a therapeutic agent for other viral infections, such as hepatitis B and C, is also an area of interest.

Synthesis Methods

The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2,4-diethoxybenzaldehyde and 2-methoxyethylamine to form the Schiff base, which is then cyclized with thiosemicarbazide in the presence of acetic acid to produce the final product. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, particularly as an anti-viral agent. It has been shown to inhibit the replication of HIV-1 and HIV-2 viruses by targeting the reverse transcriptase enzyme. This compound has also been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties.

properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2O4S/c1-4-28-19-12-11-17(20(16-19)29-5-2)15-21-22(26)25(13-14-27-3)23(30-21)24-18-9-7-6-8-10-18/h6-12,15-16H,4-5,13-14H2,1-3H3/b21-15-,24-23?

InChI Key

QSSALCBNGKPIME-IRZHRRCCSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC

SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC

Origin of Product

United States

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